(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine
Description
Properties
CAS No. |
1212856-37-5 |
|---|---|
Molecular Formula |
C9H10F4N2O |
Molecular Weight |
238.18 g/mol |
IUPAC Name |
(1R)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H10F4N2O/c10-6-3-5(7(15)4-14)1-2-8(6)16-9(11,12)13/h1-3,7H,4,14-15H2/t7-/m0/s1 |
InChI Key |
LNEOOEDYRYWJCL-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CN)N)F)OC(F)(F)F |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)N)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Precursor with Trifluoromethoxy Substitution
The trifluoromethoxy group (–OCF3) is typically introduced via nucleophilic aromatic substitution or through trifluoromethylation reactions on a suitable phenol or halogenated aromatic precursor. This step requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the aromatic ring.
Construction of the Chiral Ethane-1,2-diamine Moiety
Several enantioselective methods are employed to synthesize the chiral ethane-1,2-diamine fragment:
Asymmetric Hydrogenation (AH): This is a widely used method for the enantioselective reduction of imines or enamines to chiral amines. Recent advances have demonstrated the use of chiral ligands such as (S,S)-Ph-BPE and Walphos-type bisphosphines in Rh, Ir, or Co catalyzed hydrogenations to achieve high enantioselectivity (up to 95–98% ee) and yields.
Chiral Auxiliary or Resolution Techniques: In some cases, chiral auxiliaries are attached to the precursor to induce stereocontrol during the formation of the diamine. Alternatively, racemic mixtures can be resolved by crystallization or chromatographic methods.
Hydrazone Hydrogenation: The asymmetric hydrogenation of hydrazones derived from the aromatic precursor can yield chiral hydrazine intermediates, which upon cleavage of the N–N bond provide the desired chiral diamine.
Final Assembly and Purification
After preparing the chiral ethane-1,2-diamine and the trifluoromethoxy-substituted aromatic ring, coupling or substitution reactions are performed to link these fragments. The final product is purified by standard chromatographic techniques and characterized by spectroscopic methods to confirm purity and stereochemistry.
Data Table: Summary of Preparation Methods and Key Parameters
| Step | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Yield (%) | Enantiomeric Excess (ee) | Notes |
|---|---|---|---|---|---|---|
| Trifluoromethoxy introduction | Nucleophilic aromatic substitution or trifluoromethylation | Phenol or halogenated aromatic precursors, trifluoromethylation agents | Controlled temperature, inert atmosphere | Variable | Not applicable | Requires careful control to avoid side products |
| Chiral diamine synthesis | Asymmetric hydrogenation of imines/hydrazones | Rh, Ir, or Co catalysts with chiral bisphosphine ligands (e.g., (S,S)-Ph-BPE, Walphos) | Mild H2 pressure, room to moderate temperature | 85–95 | 95–98% | High stereoselectivity achieved |
| Hydrazone cleavage | Catalytic cleavage (Pd/C, methanol) | Pd/C catalyst | Ambient temperature | High | Retains chirality | Converts hydrazine intermediates to diamine |
| Final coupling and purification | Substitution or coupling reactions | Standard organic reagents and solvents | Standard lab conditions | High | Maintained | Purification by chromatography or crystallization |
Research Findings and Optimization Notes
The use of chiral ligands such as (S,S)-Ph-BPE and Walphos bisphosphines has been critical in achieving excellent enantiomeric excess in the asymmetric hydrogenation step, which is the cornerstone of the chiral diamine synthesis.
Brønsted acid-promoted tautomerization has been identified as a key mechanistic step in some asymmetric hydrogenations, enhancing the formation of the active imine tautomer and thus improving enantioselectivity.
Scale-up of the asymmetric hydrogenation process has been demonstrated on >150 g to kilogram scales without loss of enantiopurity, indicating the robustness of the method for industrial applications.
The trifluoromethoxy group significantly affects the electronic properties of the aromatic ring, necessitating careful choice of reaction conditions during its introduction to prevent decomposition or unwanted side reactions.
Purification and resolution steps are essential to isolate the (1R)-enantiomer in high purity, often involving crystallization or chiral chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The aromatic ring can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenation or nitration reactions may involve reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Anticancer Research
One of the notable applications of (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine is in the development of anticancer agents. The compound's structure allows it to interact with specific protein kinases that are crucial in cancer cell proliferation. Research has shown that modifications to similar compounds can enhance their efficacy against various cancer types, indicating potential for this compound in drug development pipelines .
Neurological Disorders
The compound has also been investigated for its neuroprotective properties. Studies suggest that derivatives of this compound may play a role in modulating neurotransmitter systems, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease. The trifluoromethoxy group is particularly noted for enhancing bioavailability and receptor affinity .
Coatings and Adhesives
In material science, this compound is being explored for use in advanced coatings and adhesives due to its chemical stability and resistance to environmental degradation. The fluorinated components provide enhanced hydrophobicity and chemical inertness, making it suitable for applications in harsh environments .
Biodegradable Materials
Recent studies have highlighted the potential of this compound in developing biodegradable materials for medical implants. Its compatibility with biological tissues and ability to degrade without toxic byproducts make it a candidate for temporary implants that support bone healing while gradually resorbing into the body .
Case Study 1: Anticancer Activity
A study conducted on similar compounds demonstrated that modifications to the phenyl ring significantly increased anticancer activity through enhanced binding to target enzymes involved in tumor growth. This suggests that this compound may exhibit similar or improved effects when tested against various cancer cell lines .
Case Study 2: Biocompatibility Testing
In a biocompatibility study involving biodegradable implants made from derivatives of this compound, researchers found no significant adverse reactions in animal models over a six-month period. The implants provided mechanical support while promoting natural bone healing processes, indicating the potential for clinical applications in orthopedic surgery .
Mechanism of Action
The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
<sup>a</sup> ClogP values estimated from analogs in and substituent contributions.
<sup>b</sup> Calculated based on molecular formula.
<sup>c</sup> Trifluoromethoxy group contributes +1.1 to ClogP compared to methoxy .
Key Observations:
- Lipophilicity : The trifluoromethoxy group in the target compound enhances lipophilicity (ClogP ~3.2) compared to methoxy (ClogP ~1.9) or methyl (ClogP ~1.7) substituents. This property may improve membrane permeability in drug candidates .
- Electronic Effects : Electron-withdrawing groups (F, CF3O) increase electrophilicity, which may influence reactivity in synthesis or metabolic stability .
Biological Activity
(1R)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine, with the CAS number 1212856-37-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings regarding its biological activity, including its pharmacological effects, mechanism of action, and potential therapeutic applications.
- Molecular Formula : C9H10F4N2O
- Molecular Weight : 238.19 g/mol
- Structure : The compound features a fluorinated aromatic ring and an ethane-1,2-diamine moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological pathways.
1. Pharmacological Effects
Research has indicated that this compound exhibits significant pharmacological properties including:
- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular signaling and homeostasis. For instance, phosphodiesterase inhibitors are known to enhance cyclic nucleotide signaling, potentially leading to improved cognitive functions in neurodegenerative diseases .
Studies suggest that the compound interacts with specific receptors or enzymes:
- Cyclic Nucleotide Modulation : By inhibiting phosphodiesterase enzymes, it may increase levels of cyclic AMP and cyclic GMP in cells, which are crucial for various physiological processes including vasodilation and neurotransmission .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Case Study 1: Cognitive Enhancement
A study exploring the cognitive-enhancing effects of phosphodiesterase inhibitors found that compounds similar to this compound significantly improved memory retention in animal models. The results indicated a potential application in treating cognitive disorders such as Alzheimer's disease .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of related compounds. It was observed that these compounds could induce apoptosis in cancer cells through modulation of cell signaling pathways involving phosphodiesterases .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
